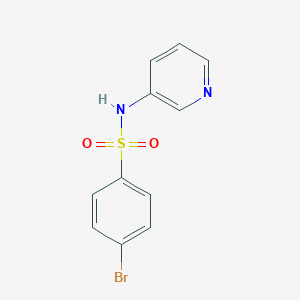

Benzenesulfonamide, p-bromo-N-(3-pyridyl)-

Description

BenchChem offers high-quality Benzenesulfonamide, p-bromo-N-(3-pyridyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, p-bromo-N-(3-pyridyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-pyridin-3-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2S/c12-9-3-5-11(6-4-9)17(15,16)14-10-2-1-7-13-8-10/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFQZXSNXVPFPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190111 | |

| Record name | Benzenesulfonamide, p-bromo-N-(3-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3665-12-1 | |

| Record name | Benzenesulfonamide, p-bromo-N-(3-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003665121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, p-bromo-N-(3-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Benzenesulfonamide, p-bromo-N-(3-pyridyl)-

Introduction: The Significance of a Versatile Scaffold

Benzenesulfonamide, p-bromo-N-(3-pyridyl)-, with the CAS number 3665-12-1, is a significant heterocyclic compound within the landscape of medicinal chemistry and drug discovery.[1][2] This molecule serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents, particularly in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy.[1] The structural architecture of this compound is noteworthy, combining a benzenesulfonamide core, a known pharmacophore with a wide range of biological activities, with a pyridine ring, a common motif in many bioactive molecules. The presence of a bromine atom on the phenyl ring provides a versatile handle for further chemical modifications through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.[1] This guide will provide a comprehensive overview of the synthesis, characterization, and potential applications of this important building block.

Synthesis of Benzenesulfonamide, p-bromo-N-(3-pyridyl)-: A Step-by-Step Protocol

The synthesis of Benzenesulfonamide, p-bromo-N-(3-pyridyl)- is typically achieved through a nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and 3-aminopyridine. The lone pair of electrons on the nitrogen atom of the 3-aminopyridine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of Benzenesulfonamide, p-bromo-N-(3-pyridyl)-.

Experimental Protocol (Adapted from a related synthesis):

Materials:

-

4-Bromobenzenesulfonyl chloride

-

3-Aminopyridine

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or Ethyl acetate/Hexanes for recrystallization

Procedure:

-

Dissolution of Amine: In a round-bottom flask, dissolve 3-aminopyridine (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Base: Cool the solution to 0 °C in an ice bath and add pyridine (1.1 equivalents) dropwise with stirring.

-

Addition of Sulfonyl Chloride: Dissolve 4-bromobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes to yield the pure Benzenesulfonamide, p-bromo-N-(3-pyridyl)- as a solid.

-

Characterization of Benzenesulfonamide, p-bromo-N-(3-pyridyl)-

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are typically employed:

Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrN₂O₂S | [1] |

| Molecular Weight | 313.17 g/mol | [1] |

| Melting Point | 187-188 °C | [1] |

| Appearance | White to off-white solid | (Expected) |

Spectroscopic Data:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and the p-bromophenyl rings. The protons on the pyridine ring will appear as a set of multiplets in the aromatic region. The protons on the p-bromophenyl ring will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The NH proton of the sulfonamide group is expected to appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the sulfonyl group and the bromine atom, as well as the electronic nature of the pyridine ring.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands are expected for:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch | 3200-3400 (broad) |

| Aromatic C-H stretch | 3000-3100 |

| Asymmetric SO₂ stretch | ~1350 |

| Symmetric SO₂ stretch | ~1160 |

| S-N stretch | ~900 |

| C-Br stretch | 500-600 |

Note: The FTIR data for the non-brominated analog, N-pyridin-3-yl-benzenesulfonamide, shows a characteristic S=O stretch vibration at 1350.22 cm⁻¹.[3]

3. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of the compound (C₁₁H₉BrN₂O₂S). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units will be observed for the molecular ion and any fragments containing the bromine atom.

Caption: A typical workflow for the synthesis, purification, and characterization of an organic compound.

Applications in Drug Discovery and Medicinal Chemistry

Benzenesulfonamide, p-bromo-N-(3-pyridyl)- is a valuable building block for the synthesis of novel therapeutic agents. The sulfonamide moiety is a well-established pharmacophore present in a wide array of drugs with diverse biological activities, including antibacterial, diuretic, and anticancer properties.

The primary application of this compound lies in its use as an intermediate for the development of kinase inhibitors .[1] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By acting as a scaffold, this molecule allows for the introduction of various substituents through modification of the pyridine ring or by utilizing the bromine atom for cross-coupling reactions. This enables the generation of a library of compounds that can be screened for inhibitory activity against specific kinases.

Conclusion: A Versatile Intermediate with High Potential

Benzenesulfonamide, p-bromo-N-(3-pyridyl)- represents a strategically important molecule for synthetic and medicinal chemists. Its straightforward synthesis and the presence of multiple functional groups that can be readily modified make it an attractive starting material for the development of novel drug candidates. The combination of the proven benzenesulfonamide pharmacophore with the versatile pyridine ring and the reactive bromine handle ensures that this compound will continue to be a valuable tool in the quest for new and improved therapeutics. Further research into the biological activities of derivatives of this compound is warranted and holds significant promise for the future of drug discovery.

References

-

MySkinRecipes. 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide. [Link]

-

Hoffman Fine Chemicals. 4-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide. [Link]

-

MySkinRecipes. 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide (Thai). [Link]

-

Wiley-VCH. Supporting Information. 2007. [Link]

-

ResearchGate. 13C-NMR spectrum of compound (4i). [Link]

-

ResearchGate. 1H NMR spectrum of N-pyridin-3yl-benzenesulfonamide. [Link]

-

SpectraBase. 4-Bromo-2,5-dimethoxy-N-(3-pyridinylmethyl)benzenesulfonamide - Optional[MS (GC)] - Spectrum. [Link]

- Google Patents. Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as 1kk2 inhibitors.

-

ResearchGate. 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. [Link]

-

ResearchGate. 1H NMR and 13C NMR of the prepared compounds. [Link]

-

Ike, D. et al. Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Earthline Journal of Chemical Sciences. 2022. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

SpectraBase. 4-bromo-N-(3-pyridinylmethyl)benzamide - Optional[13C NMR] - Chemical Shifts. [Link]

- Google Patents. Compounds and compositions as protein kinase inhibitors.

-

ResearchGate. Reaction scheme for the synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. [Link]

-

Dadras, A. et al. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports. 2021. [Link]

-

Google Patents. United States Patent. [Link]

-

Google Patents. (12) United States Patent. [Link]

-

ResearchGate. 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. [Link]

- Google P

Sources

- 1. 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide [myskinrecipes.com]

- 2. 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. US20100035917A1 - Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as 1kk2 inhibitors - Google Patents [patents.google.com]

- 5. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

"p-bromo-N-(3-pyridyl)benzenesulfonamide chemical properties and structure"

An In-depth Technical Guide to p-Bromo-N-(3-pyridyl)benzenesulfonamide: Structure, Properties, and Synthetic Utility

Executive Summary: This document provides a comprehensive technical overview of p-bromo-N-(3-pyridyl)benzenesulfonamide, a key intermediate in medicinal chemistry and drug discovery. The sulfonamide moiety is a privileged structural motif found in a wide array of FDA-approved drugs, exhibiting diverse pharmacological activities.[1] This guide details the chemical structure, physicochemical properties, and spectroscopic signature of p-bromo-N-(3-pyridyl)benzenesulfonamide. Furthermore, it presents a detailed, field-proven protocol for its synthesis and purification. The document concludes with an expert analysis of its applications as a versatile building block, particularly in the development of kinase inhibitors and other targeted therapeutic agents, leveraging the reactivity of its aryl bromide handle for chemical library diversification.

Chemical Identity and Physicochemical Properties

p-Bromo-N-(3-pyridyl)benzenesulfonamide is a synthetic organic compound featuring a core benzenesulfonamide structure. This scaffold is substituted with a bromine atom at the para-position of the benzene ring and a pyridyl group on the sulfonamide nitrogen.

Nomenclature and Chemical Identifiers

-

Systematic Name: 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide[2]

-

Common Name: p-Bromo-N-(3-pyridyl)benzenesulfonamide[3]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in synthetic workflows. The melting point indicates a stable, crystalline solid at ambient temperatures.

| Property | Value | Source(s) |

| Molecular Weight | 313.17 g/mol | [2][4] |

| Physical State | Solid | [5] |

| Melting Point | 187-188 °C | [2][6] |

| Boiling Point (Predicted) | 445.7 ± 51.0 °C | [2][6] |

| Density (Predicted) | 1.666 ± 0.06 g/cm³ | [2][6] |

| Storage Conditions | Room temperature, dry, sealed | [2][6] |

Molecular Structure

The molecule consists of three key components: a 4-bromophenyl ring, a central sulfonamide linker (-SO₂NH-), and a pyridin-3-yl group. The geometry and electronic nature of these groups dictate the molecule's reactivity and its potential interactions with biological targets.

Caption: 2D structure of 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide.

Spectroscopic and Structural Characterization

While specific spectra for this exact compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structural motifs and data from closely related analogs, such as N-pyridin-3-yl-benzenesulfonamide.[7][8]

-

¹H NMR: The spectrum is expected to show distinct signals for the protons on both aromatic rings. The p-substituted bromophenyl ring will exhibit two doublets in the range of δ 7.6-7.9 ppm, integrating to 2H each. The protons of the 3-pyridyl ring will appear as more complex multiplets between δ 7.5 and 8.5 ppm. A broad singlet corresponding to the acidic sulfonamide proton (N-H) is anticipated, likely downfield (δ > 8.0 ppm), and its position can be concentration-dependent.[8]

-

¹³C NMR: The spectrum will show 11 distinct carbon signals. The carbon atom attached to the bromine (C-Br) will be in the range of δ 125-130 ppm. The carbons of the p-bromophenyl ring will appear in the aromatic region (δ 120-140 ppm), as will the five carbons of the pyridine ring.[7]

-

FT-IR (KBr, cm⁻¹): Key vibrational bands are expected for the N-H stretch (around 3200-3300 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), asymmetric and symmetric S=O stretches of the sulfonamide group (around 1350 and 1160 cm⁻¹, respectively), and C-S and C-N stretches.

-

Mass Spectrometry (MS): The mass spectrum should show a characteristic molecular ion (M⁺) peak cluster due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio at m/z 312 and 314. Key fragmentation patterns would include the cleavage of the S-N bond and the loss of SO₂.

Synthesis and Purification

The construction of N-aryl sulfonamides is a cornerstone reaction in organic synthesis.[9] The most direct and reliable method involves the nucleophilic substitution reaction between an arylsulfonyl chloride and an amine.

Retrosynthetic Analysis and Strategy

The target molecule is readily disconnected at the S-N bond, identifying 4-bromobenzenesulfonyl chloride and 3-aminopyridine as the logical starting materials. This is a standard and highly efficient approach for forming the sulfonamide linkage. The reaction requires a base to neutralize the HCl byproduct.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of analogous N-pyridyl sulfonamides.[7][10]

Reaction: 4-bromobenzenesulfonyl chloride + 3-aminopyridine → 4-bromo-N-(pyridin-3-yl)benzenesulfonamide

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-aminopyridine (1.0 eq.) in a suitable solvent such as pyridine or dichloromethane (DCM). Pyridine can act as both the solvent and the base.

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add 4-bromobenzenesulfonyl chloride (1.05 eq.) portion-wise to the stirred solution. Causality: The slow, cooled addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup and Isolation:

-

If DCM was used, add aqueous NaHCO₃ to quench the reaction and neutralize HCl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

If pyridine was used as the solvent, pour the reaction mixture into a beaker of ice water. This will precipitate the crude product and dissolve the pyridine hydrochloride salt.

-

-

Crude Product Collection: Collect the resulting solid precipitate by vacuum filtration, washing thoroughly with cold water to remove any residual salts.

Purification

The crude solid is typically purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a pure crystalline solid. The purity should be confirmed by melting point analysis and ¹H NMR spectroscopy.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of p-bromo-N-(3-pyridyl)benzenesulfonamide.

Applications in Medicinal Chemistry and Drug Discovery

The title compound is not typically an active pharmaceutical ingredient itself but serves as a high-value intermediate for the synthesis of more complex, biologically active molecules.[2][6]

The Sulfonamide Moiety as a Privileged Scaffold

The sulfonamide functional group is a key pharmacophore present in drugs with a vast range of activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[11][12][13] Its ability to act as a hydrogen bond donor and acceptor allows it to effectively interact with biological targets like enzymes and receptors.

Role as a Synthetic Intermediate

This molecule is a building block for constructing libraries of potential drug candidates. Its value lies in the combination of the proven sulfonamide scaffold with two distinct aromatic rings that can be further functionalized. Research into novel sulfonamide derivatives has identified potent inhibitors of critical cancer-related targets, such as Cyclin-Dependent Kinase 9 (CDK9).[14][15]

The Utility of the Aryl Bromide Handle

The para-bromo substituent is a critical feature for synthetic diversification. It serves as a reactive "handle" for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. This allows for the straightforward introduction of a wide variety of substituents (aryl, alkyl, alkynyl, amino groups, etc.) at this position, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[2]

Pathway to Targeted Inhibitors

The strategic use of p-bromo-N-(3-pyridyl)benzenesulfonamide allows for the assembly of complex molecules designed to inhibit specific biological pathways. For example, it can serve as a foundational piece for creating potent and selective kinase inhibitors.

Caption: Role as a building block for developing targeted inhibitors.

Safety and Handling

p-Bromo-N-(3-pyridyl)benzenesulfonamide should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes.[3] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[16]

References

- Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. RSC Advances.

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. TSI Journals.

- Synthesis and Biological Evaluation of New Sulfonamide Deriv

- 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide. MySkinRecipes.

- CAS RN 206259-00-9 | 4-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide. Hoffman Fine Chemicals.

- 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide. CymitQuimica.

- Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters.

- Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. PubMed.

- Sulfonamide synthesis by alkylation or aryl

- Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evalu

- (A) Synthesis of N-arylsulfonamides (B) synthesis of N-arylcarbamates.

- Synthesis of N-Arylsulfonamides. Thieme Chemistry.

- 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide. MySkinRecipes.

- Recent developments in the synthesis of N-aryl sulfonamides.

- p-Bromo-N-(3-pyridyl)benzenesulfonamide. Echemi.

- N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide.

- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.

- 3763-34-6|4-Bromo-N-(pyridin-4-yl)benzenesulfonamide. BLDpharm.

- p-Bromo-N-(3-pyridyl)

- Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide.

- Figure 3. 1 H NMR spectrum of N-pyridin-3yl-benzenesulfonamide.

- View of Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. EarthLine Publishers.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide [myskinrecipes.com]

- 3. echemi.com [echemi.com]

- 4. 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide | CymitQuimica [cymitquimica.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ptfarm.pl [ptfarm.pl]

- 12. tsijournals.com [tsijournals.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

A Guide to the Spectroscopic Characterization of N-(p-Tolyl)glycine (CAS 3665-12-1)

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

Molecular Structure and Functional Groups

A clear understanding of the molecular structure of N-(p-Tolyl)glycine is the foundation for interpreting its spectroscopic data.

Figure 2: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

Predicted IR Absorption Bands for N-(p-Tolyl)glycine:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300-2500 | O-H stretch | Carboxylic Acid | Broad |

| ~3300 | N-H stretch | Secondary Amine | Medium |

| ~3000 | C-H stretch (aromatic) | Aromatic Ring | Medium |

| 2950-2850 | C-H stretch (aliphatic) | -CH₂-, -CH₃ | Medium |

| ~1710 | C=O stretch | Carboxylic Acid | Strong |

| ~1600, ~1500 | C=C stretch | Aromatic Ring | Medium |

| ~1400 | O-H bend | Carboxylic Acid | Medium |

| ~1250 | C-N stretch | Aryl Amine | Medium |

| ~820 | C-H out-of-plane bend | p-disubstituted benzene | Strong |

Note: The presence of strong hydrogen bonding can lead to significant broadening of the O-H and N-H stretching bands. The infrared spectrum of glycine shows characteristic absorptions for the amino and carboxyl groups. [1]

Experimental Protocol for IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid N-(p-Tolyl)glycine sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Ensure the ATR crystal is clean before and after use.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR absorption spectrum.

Figure 3: Workflow for IR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that ionizes molecules and then separates and detects the ions based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used for structural elucidation.

Predicted Mass Spectrum of N-(p-Tolyl)glycine:

-

Molecular Ion (M⁺): The molecular weight of N-(p-Tolyl)glycine (C₉H₁₁NO₂) is approximately 165.18 g/mol . The molecular ion peak is expected at m/z = 165.

-

Key Fragmentation Pathways:

-

Loss of the carboxylic acid group: A common fragmentation pathway for amino acids is the loss of the -COOH group (45 Da), which would result in a fragment ion at m/z = 120. [2]This fragment corresponds to the [M - COOH]⁺ ion.

-

Cleavage of the N-Cα bond: Cleavage of the bond between the nitrogen and the alpha-carbon can lead to the formation of a tolylaminium radical cation.

-

Benzylic cleavage: While not a primary fragmentation for this molecule, cleavage of the bond between the aromatic ring and the nitrogen is possible.

-

Table of Predicted Fragment Ions:

| m/z | Proposed Fragment |

| 165 | [M]⁺ |

| 120 | [M - COOH]⁺ |

| 106 | [C₇H₈N]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Note: The relative intensities of the fragment ions will depend on the ionization method used (e.g., Electron Ionization, Electrospray Ionization).

Experimental Protocol for MS Data Acquisition (ESI)

-

Sample Preparation: Dissolve a small amount of N-(p-Tolyl)glycine in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1-10 µg/mL.

-

Instrument Setup:

-

The mass spectrometer is typically coupled to a liquid chromatography (LC) system or a direct infusion pump.

-

Set the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source.

-

Acquire mass spectra in either positive or negative ion mode. For N-(p-Tolyl)glycine, positive ion mode is likely to be more informative.

-

If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 165) and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Figure 4: General workflow for mass spectrometry data acquisition.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of N-(p-Tolyl)glycine (CAS 3665-12-1). By understanding the principles of NMR, IR, and MS, and by considering the predicted spectral features based on the molecule's structure, researchers can confidently identify and characterize this compound. The provided protocols offer a starting point for experimental work, and the visual workflows serve to clarify the analytical processes. As with any analytical endeavor, the interpretation of spectroscopic data should be approached with a combination of theoretical knowledge and careful experimental practice.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Potrzebowski, M. J., Tekely, P., & Dusausoy, Y. (1998). Comment to 13C-NMR studies of alpha and gamma polymorphs of glycine. Solid State Nuclear Magnetic Resonance, 11(3-4), 253–257. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) for Glycine. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Glycine. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2018). Glycine as a ¹³C CPMAS Setup Sample. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). HMDB0000123: Glycine. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of the fragmentation of singly charged glycine cations... Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) glycine monomer and (b) poly-glycine polymer. Retrieved from [Link]

-

PubMed. (1998). Comment to 13C-NMR studies of alpha and gamma polymorphs of glycine. Retrieved from [Link]

-

Journal of the American Chemical Society. (2002). Use of a single glycine residue to determine the tilt and orientation of a transmembrane helix. A new structural label for infrared spectroscopy. Retrieved from [Link]

-

Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]

-

PubMed. (1975). Quantitation of glycine in plasma and urine by chemical ionization mass fragmentography. Retrieved from [Link]

-

Indian Journal of Pure & Applied Physics. (2009). Infrared absorption spectra of single crystals of glycine silver nitrate and monoglycine nitrate. Retrieved from [Link]

Sources

Pharmacological Profile of Novel Benzenesulfonamide Derivatives: A Technical Guide

Introduction

Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The inherent versatility of the benzenesulfonamide scaffold allows for extensive chemical modification, leading to compounds with a broad spectrum of biological activities.[1] This technical guide provides an in-depth exploration of the pharmacological profile of novel benzenesulfonamide derivatives, designed for researchers, scientists, and drug development professionals. We will delve into their synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic potential, with a focus on their applications as anticancer, anticonvulsant, and antimicrobial agents.

A significant focus of recent research has been on the development of benzenesulfonamide derivatives as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2] Certain CA isoforms, particularly the tumor-associated human carbonic anhydrase IX (hCA IX), are overexpressed in hypoxic solid tumors and play a crucial role in tumor cell survival and proliferation by regulating pH.[1][3] Consequently, selective inhibition of hCA IX has emerged as a promising strategy for the development of novel anticancer therapies.[1][3]

Beyond oncology, benzenesulfonamide derivatives have shown significant promise in neurology, particularly as anticonvulsant agents. Several clinically used antiepileptic drugs, such as acetazolamide and topiramate, are CA inhibitors.[4] The development of potent CA inhibitors with prolonged antiepileptic effects is an active area of investigation.[4] Furthermore, the benzenesulfonamide scaffold has been explored for its antimicrobial properties, with research focused on developing new agents to combat the growing challenge of antibiotic resistance.[5][6]

This guide will provide a comprehensive overview of these key therapeutic areas, supported by detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.

I. Synthetic Strategies for Novel Benzenesulfonamide Derivatives

The synthesis of novel benzenesulfonamide derivatives often involves multi-step reaction sequences, allowing for the introduction of diverse functional groups to explore structure-activity relationships. Common synthetic approaches leverage commercially available starting materials and established chemical transformations.

General Synthetic Schemes

A prevalent strategy for synthesizing benzenesulfonamide derivatives involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine.[5] This versatile reaction allows for the incorporation of various side chains, which can significantly influence the pharmacological properties of the final compound. For instance, the synthesis of 2-(4-substituted piperazin-1-yl)-N-(4-sulfamoylbenzyl)acetamides begins with the reaction of homosulfanilamide hydrochloride with 2-chloroacetyl chloride, followed by coupling with various substituted piperazines.[4]

Another common approach is the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to generate triazole-containing benzenesulfonamides.[7][8] This method is highly efficient and allows for the modular assembly of complex molecules from simpler building blocks.[8]

More advanced synthetic routes may involve palladium-mediated amidation or multi-component reactions to achieve greater structural diversity.[5] For example, a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors were synthesized using a combination of Sonogashira coupling and Goldberg amination reactions.[9]

Representative Synthetic Protocol: Synthesis of Substituted Benzenesulfonamoylalkanamides

This protocol outlines a general procedure for the synthesis of substituted benzenesulfonamides starting from amino acids and substituted benzenesulfonyl chlorides.[10]

Step 1: Formation of the Benzenesulfonamide Core

-

Dissolve the desired amino acid (12.5 mmol) and sodium carbonate (15 mmol) in water (15 mL) with continuous stirring until all solids dissolve.

-

Cool the solution to -5°C in an ice-salt bath.

-

Add the appropriate benzenesulfonyl chloride (15 mmol) in four portions over a period of 1 hour, maintaining the temperature below 0°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 1:9 methanol/dichloromethane.

-

Upon completion, acidify the reaction mixture to pH 2 using 20% aqueous hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to yield the substituted benzenesulfonamoylalkanamide.[10]

Step 2: Palladium-Mediated Amidation

-

To a solution of the benzenesulfonamide from Step 1 in a suitable solvent, add a catalytic amount of a palladium catalyst (e.g., Pd2(dba)3).

-

Add the desired amine (e.g., butylamine).

-

Stir the reaction mixture under an inert atmosphere at an appropriate temperature until the reaction is complete, as monitored by TLC.

-

Upon completion, perform an appropriate workup and purification (e.g., column chromatography) to isolate the final carboxamide derivative.[5]

Diagram: General Synthetic Workflow

Caption: A typical workflow for the pharmacological profiling of novel benzenesulfonamide derivatives.

III. Structure-Activity Relationship (SAR) and Mechanistic Insights

The systematic modification of the benzenesulfonamide scaffold and the analysis of the resulting changes in biological activity provide crucial insights into the structure-activity relationship (SAR). This understanding is essential for the rational design of more potent and selective drug candidates.

Key Structural Features Influencing Activity

-

The Sulfonamide Group: The primary sulfonamide (-SO2NH2) group is a key pharmacophore for CA inhibition, as it coordinates to the zinc ion in the enzyme's active site. [11]* Substituents on the Benzene Ring: The nature and position of substituents on the benzene ring can significantly impact inhibitory potency and isoform selectivity. [11][12]These substituents can form additional interactions with hydrophobic and hydrophilic regions of the CA active site. [11]For example, the "tail approach," which involves appending different molecular moieties to the benzenesulfonamide scaffold, has been successfully used to modulate CA isoform specificity. [12][13]* Linker and Terminal Groups: In more complex derivatives, the linker connecting the benzenesulfonamide core to a terminal group, as well as the nature of the terminal group itself, play a critical role in determining biological activity. For instance, in a series of pyrazoline benzenesulfonamide derivatives, the electronic properties and positioning of substituents on aromatic rings were found to be critical for modulating anticancer efficacy and selectivity. [14]

Mechanistic Insights from Molecular Modeling and X-ray Crystallography

Computational methods, such as molecular docking, and experimental techniques like X-ray crystallography provide detailed information about the binding modes of benzenesulfonamide derivatives with their target proteins.

-

Molecular Docking: In silico docking studies can predict the binding orientation and affinity of a ligand within the active site of a target protein, helping to rationalize observed SAR and guide the design of new analogs. [15][16]* X-ray Crystallography: The crystal structures of inhibitors bound to their target enzymes offer a high-resolution view of the key interactions, such as hydrogen bonds and van der Waals contacts, that govern binding affinity and selectivity. [7][12]For example, the X-ray crystal structure of certain sulfonamides in adduct with hCA II has provided a clear understanding of the factors that determine their inhibitory power. [7]

Diagram: Mechanism of Carbonic Anhydrase Inhibition

Caption: A simplified representation of a benzenesulfonamide inhibitor binding to the zinc ion in the active site of carbonic anhydrase.

IV. Therapeutic Applications and Future Directions

The diverse pharmacological activities of novel benzenesulfonamide derivatives have positioned them as promising candidates for the treatment of various diseases.

Anticancer Agents

Many benzenesulfonamide derivatives exhibit potent anticancer activity, primarily through the inhibition of tumor-associated CA isoforms IX and XII. [7][17]This leads to the disruption of pH regulation in the tumor microenvironment, ultimately inhibiting tumor growth and survival. [1]Some derivatives have also been shown to target other key cancer-related proteins, such as tubulin and protein kinases. [9][18]For example, compound BA-3b, a benzenesulfonamide derivative, demonstrated potent anti-proliferative activity against several cancer cell lines by targeting tubulin. [18]Another compound, K22, exhibited significant PLK4 inhibitory activity and anti-proliferative efficacy against breast cancer cells. [9]

Anticonvulsant Agents

The role of carbonic anhydrase in the central nervous system has made it an attractive target for the development of anticonvulsant drugs. [4]Novel benzenesulfonamide derivatives that selectively inhibit CA isoforms II and VII, which are implicated in epileptogenesis, have shown promising anticonvulsant activity in preclinical models. [4][19]These compounds have demonstrated the ability to abolish seizures with a long duration of action and a favorable safety profile. [19]

Antimicrobial Agents

The benzenesulfonamide scaffold has been a fruitful source of antimicrobial agents. Novel derivatives have been synthesized and evaluated for their activity against a range of bacteria and fungi. [5][20][21]The mechanism of action of these compounds can vary, and some have shown synergistic effects when combined with other antimicrobial drugs. [21][22]For example, the incorporation of a coumarin ring or a chloro-substituted imidazole moiety into the benzenesulfonamide structure has been shown to enhance antimicrobial activity. [6]

Other Therapeutic Potential

The pharmacological versatility of benzenesulfonamides extends to other therapeutic areas as well. For instance, some derivatives have been investigated as inhibitors of the TRPV4 channel for the treatment of acute lung injury, while others have been explored for their potential in treating Alzheimer's disease by inhibiting amyloid-β aggregation. [23][24]

Future Directions

The future of benzenesulfonamide drug discovery lies in the development of highly selective inhibitors that target specific disease-related protein isoforms, thereby minimizing off-target effects and improving the therapeutic index. The use of structure-based drug design, combinatorial chemistry, and high-throughput screening will continue to accelerate the discovery of novel benzenesulfonamide derivatives with enhanced pharmacological profiles. Furthermore, the exploration of novel drug delivery systems can help to improve the pharmacokinetic properties and targeted delivery of these promising therapeutic agents.

V. Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative novel benzenesulfonamide derivatives from various studies.

Table 1: Carbonic Anhydrase Inhibitory Activity

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| Series 4 & 5 | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 | [7] |

| Compound 26 | - | 33.2 | - | - | [4] |

| Compound 31 | - | 41.5 | - | - | [4] |

| Triazoles (Series) | 8.3 - 873.7 | 1.6 - 9.4 | ≤ 9.5 | 1.4 - 55.3 | [25] |

| Benzamides (3a-g) | 4.07 - 29.70 | 10.68 - 37.16 | - | - | [26] |

Table 2: Anticancer Activity (IC50, µM)

| Compound | Cell Line | IC50 (µM) | Target | Reference |

| BA-3b | Various Cancer Lines | 0.007 - 0.036 | Tubulin | [18] |

| K22 | MCF-7 (Breast) | 1.3 | PLK4 | [9] |

| AL106 | U87 (Glioblastoma) | 58.6 | TrkA | [15][16][27] |

| Compound 4c | MDA-MB-231 (Breast) | - | CA IX | [3] |

| Compound 4e | MDA-MB-231 (Breast) | 3.58 | CA IX | [3] |

| Compound 23 | MDA-MB-231 (Breast) | 20.5 | - | [28][29] |

Table 3: Antimicrobial Activity (MIC, mg/mL)

| Compound | Microorganism | MIC (mg/mL) | Reference |

| Compound 4d | E. coli | 6.72 | [5][10] |

| Compound 4h | S. aureus | 6.63 | [5][10] |

| Compound 4a | P. aeruginosa | 6.67 | [5][10] |

| Compound 4f | B. subtilis | 6.63 | [5][10] |

| Compound 4e | A. niger | 6.28 | [5][10] |

VI. Conclusion

Novel benzenesulfonamide derivatives represent a highly versatile and promising class of compounds with a wide range of pharmacological activities. Their amenability to chemical modification has allowed for the development of potent and selective inhibitors of various enzymes and receptors, leading to promising drug candidates for the treatment of cancer, epilepsy, and microbial infections. The continued application of rational drug design principles, guided by a deep understanding of structure-activity relationships and molecular mechanisms of action, will undoubtedly lead to the discovery of new and improved benzenesulfonamide-based therapies in the future.

References

-

Gudžević, M. et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry, 57(13), 5881-5886. [Link]

-

Sharma, A. et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(9), 4146-4166. [Link]

-

Li, Y. et al. (2019). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 182, 111634. [Link]

-

Weber, A. et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of Medicinal Chemistry, 60(3), 1035-1046. [Link]

-

Gudžević, M. et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry, 57(13), 5881-5886. [Link]

-

Kovacs, Z. et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, e202402330. [Link]

-

O'Brien, E. et al. (2014). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 726-732. [Link]

-

Smirnov, A. et al. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. ChemMedChem, 15(15), 1436-1444. [Link]

-

Abdel-Wahab, B. F. et al. (2023). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. ACS Omega, 8(41), 37637-37657. [Link]

-

Liu, Y. et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]

-

Forero-Doria, O. et al. (2014). Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies. Medicinal Chemistry Research, 23(1), 365-375. [Link]

-

Al-Suhaimi, E. A. et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(19), 6616. [Link]

-

Maccioni, A. et al. (1983). Antimicrobial Activity of Some 1,2‐Benzisothiazoles Having a Benzenesulfonamide Moiety. Il Farmaco, 38(1), 35-42. [Link]

-

Nemra, M. T. M. et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(42), 26186-26201. [Link]

-

Onwudiwe, D. C. et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 631. [Link]

-

Pansare, D. N. & Shelke, R. N. (2020). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. Polycyclic Aromatic Compounds, 42(5), 2097-2108. [Link]

-

Onwudiwe, D. C. et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 631. [Link]

-

Maccioni, A. et al. (1983). Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. Il Farmaco, 38(1), 35-42. [Link]

-

Ali, A. et al. (2016). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 156-163. [Link]

-

Li, Y. et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. European Journal of Medicinal Chemistry, 265, 116086. [Link]

-

Kumar, A. et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. Scientific Reports, 11(1), 2217. [Link]

-

El-Sayed, M. A. A. et al. (2022). Benzenesulfonamide derivatives of antibacterial activity. Journal of the Indian Chemical Society, 99(11), 100742. [Link]

-

De Benedetti, P. G. et al. (1989). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 32(5), 951-956. [Link]

-

Petruczynik, A. et al. (2013). Antitumor activity of novel benzensulfonamide derivatives in view of their physiochemical properties searched by principal component analysis. Medicinal Chemistry, 9(4), 515-523. [Link]

-

Mickeviciute, A. et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Pharmaceuticals, 14(11), 1158. [Link]

-

Nemra, M. T. M. et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(42), 26186-26201. [Link]

-

Al-Suhaimi, E. A. et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(19), 6616. [Link]

-

Ghorab, M. M. et al. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1642-1651. [Link]

-

El-Sayed, M. A. A. et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals, 16(7), 998. [Link]

-

Mickeviciute, A. et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Pharmaceuticals, 14(11), 1158. [Link]

-

Sharma, P. C. et al. (2013). Designing, Proposed Synthesis and Docking Analysis of Novel Sulfonamide Derivatives as Antimicrobial Agents. American Journal of Pharmacological Sciences, 1(3), 43-47. [Link]

-

Al-Suhaimi, E. A. et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(19), 6616. [Link]

- Jarus, C. P. et al. (2014). Benzenesulfonamide compounds and their use as therapeutic agents. U.S.

-

Buza, A. et al. (2023). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. RSC Medicinal Chemistry, 14(10), 1957-1970. [Link]

-

Wang, G. et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(6), 463-467. [Link]

-

Sharma, A. et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(9), 4146-4166. [Link]

-

Li, J. et al. (2022). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. Chinese Journal of Chemistry, 40(12), 1475-1480. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchportal.tuni.fi [researchportal.tuni.fi]

- 16. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antimicrobial Activity of Some 1,2‐Benzisothiazoles Having a Benzenesulfonamide Moiety | Semantic Scholar [semanticscholar.org]

- 22. Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyridyl-Benzenesulfonamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Pharmacophore

The pyridyl-benzenesulfonamide core, a unique structural amalgam of a pyridine ring and a benzenesulfonamide moiety, has carved a significant niche in the landscape of medicinal chemistry.[1][2] This scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[2] The pyridine ring, a bioisostere of a phenyl group but with distinct electronic properties, can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, while the sulfonamide group is a well-established pharmacophore known for its hydrogen bonding capabilities and its role as a transition state mimetic for amide hydrolysis.[3] This combination of features has made pyridyl-benzenesulfonamide derivatives attractive candidates for the development of novel therapeutics targeting a spectrum of diseases, from cancer and inflammation to infectious diseases and neurological disorders.[1][4]

This technical guide provides a comprehensive literature review of pyridyl-benzenesulfonamide compounds in medicinal chemistry, delving into their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas. It is designed to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into the design and optimization of this versatile scaffold.

General Synthetic Strategies: Building the Core

The synthesis of pyridyl-benzenesulfonamide compounds is generally straightforward, with the most common approach involving the reaction of an aminopyridine with a benzenesulfonyl chloride derivative.[1][5] This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine or an aqueous solution of sodium carbonate, to neutralize the hydrochloric acid generated during the reaction.[5] The versatility of this method allows for the facile introduction of a wide variety of substituents on both the pyridine and benzene rings, enabling extensive exploration of the chemical space and optimization of biological activity.

More complex derivatives can be synthesized using modern cross-coupling reactions. For instance, palladium-catalyzed reactions like the Sonogashira coupling have been employed to synthesize linear 1-(phenyl)-2-(pyridyl)acetylenes containing a sulfonamide pharmacophore.[6] This highlights the adaptability of synthetic routes to create diverse molecular architectures around the core scaffold.

Diagram: General Structure of Pyridyl-Benzenesulfonamide

Caption: General chemical structure of the pyridyl-benzenesulfonamide scaffold.

Therapeutic Applications: A Multifaceted Scaffold

The pyridyl-benzenesulfonamide motif has been successfully employed in the design of inhibitors for a variety of enzymes and receptors, leading to promising candidates in several therapeutic areas.

Anticancer Agents

A significant body of research has focused on the development of pyridyl-benzenesulfonamide derivatives as anticancer agents.[4][7] These compounds have been shown to target various hallmarks of cancer, including cell proliferation, survival, and metastasis.[3]

Kinases are a major class of drug targets in oncology, and several pyridyl-benzenesulfonamide-based compounds have been identified as potent kinase inhibitors.

-

PI3K/mTOR Dual Inhibitors: The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in cancer.[8][9] A series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides have been synthesized as dual PI3K/mTOR inhibitors.[8][9] Compound 17e from this series was identified as a potent inhibitor of Class I PI3Ks and mTOR, exhibiting an IC50 of 80 nM against PC-3 cancer cells.[8][9] Another study reported propynyl-substituted benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacy against hepatocellular carcinoma.[10]

-

Polo-like Kinase 4 (PLK4) Inhibitors: PLK4 is a key regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[11][12] Researchers have designed and synthesized N-(1H-indazol-6-yl)benzenesulfonamide derivatives as highly potent PLK4 inhibitors.[11][12] Compound K22 from this series displayed remarkable PLK4 inhibitory activity with an IC50 of 0.1 nM and significant anti-proliferative efficacy against MCF-7 breast cancer cells (IC50 = 1.3 µM).[11][12]

-

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors: While primarily associated with Parkinson's disease, LRRK2 is also being explored as a potential target in cancer. Pyrazole biaryl sulfonamides have been identified as novel G2019S-LRRK2 kinase inhibitors.[13]

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to tumor acidosis and progression.[14][15] The sulfonamide moiety is a classic zinc-binding group for CA inhibitors. Pyrazoline benzenesulfonamide derivatives have been explored as selective inhibitors of tumor-associated CAs.[4] Similarly, 4-(pyrazolyl)benzenesulfonamide ureas have been developed as potent inhibitors of hCA IX and XII.[14]

Microtubules are dynamic polymers essential for cell division, making them an attractive target for anticancer drugs. A series of sulfonamide-functionalized pyridine carbothioamides were designed as tubulin polymerization inhibitors.[16] Compounds 3 and 5 from this study exhibited potent cytotoxicity against several cancer cell lines, with IC50 values for tubulin polymerization of 1.1 µM and 1.4 µM, respectively, outperforming colchicine.[16]

Diagram: Simplified PI3K/mTOR Signaling Pathway

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. dovepress.com [dovepress.com]

- 4. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and cyclooxygenase inhibitory activities of linear 1-(methanesulfonylphenyl or benzenesulfonamido)-2-(pyridyl)acetylene regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 16. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthetic History of p-bromo-N-(3-pyridyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of the synthesis and strategic importance of p-bromo-N-(3-pyridyl)benzenesulfonamide, a key heterocyclic building block in contemporary drug discovery. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthetic pathway is readily accessible through established and robust chemical transformations. This guide will detail the logical synthesis, rooted in the fundamental reaction between sulfonyl chlorides and amines, and explore the compound's critical role as a scaffold for developing targeted therapeutics, particularly kinase inhibitors for oncology and antimicrobial agents. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical grounding and practical, field-proven insights into its preparation and application.

Introduction: The Strategic Importance of a Versatile Scaffold

p-bromo-N-(3-pyridyl)benzenesulfonamide (CAS No. 3665-12-1) is a sulfonamide derivative that has garnered significant interest in medicinal chemistry. Its structure uniquely combines three key features that make it a valuable intermediate in the synthesis of bioactive molecules:

-

A Sulfonamide Linkage: This functional group is a well-established pharmacophore, present in a wide array of approved drugs, including antibacterials, diuretics, and anticonvulsants. It is known for its ability to form crucial hydrogen bonds with biological targets.

-

A Pyridine Ring: This nitrogen-containing heterocycle is a common motif in pharmaceuticals, often contributing to aqueous solubility and the ability to interact with enzyme active sites through hydrogen bonding and π-stacking interactions.

-

A Brominated Phenyl Ring: The bromine atom serves as a versatile synthetic handle. It allows for further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1]

The convergence of these features makes p-bromo-N-(3-pyridyl)benzenesulfonamide a particularly attractive starting point for the synthesis of kinase inhibitors, a class of targeted cancer therapeutics.[1] The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site of the kinase, and the p-bromophenyl group can be modified to extend into and interact with adjacent hydrophobic pockets, enhancing potency and selectivity.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of p-bromo-N-(3-pyridyl)benzenesulfonamide is straightforward and relies on the classic formation of a sulfonamide bond from a sulfonyl chloride and an amine. A logical retrosynthetic analysis breaks the target molecule down into two readily available starting materials: 4-bromobenzenesulfonyl chloride and 3-aminopyridine .

Caption: Retrosynthetic analysis of p-bromo-N-(3-pyridyl)benzenesulfonamide.

This synthetic approach is highly reliable and widely applicable for the preparation of a vast range of N-substituted sulfonamides.

Synthesis of Starting Materials

The successful synthesis of the target molecule is predicated on the availability of high-quality starting materials. Both 4-bromobenzenesulfonyl chloride and 3-aminopyridine can be prepared via well-documented and scalable methods.

Synthesis of 4-Bromobenzenesulfonyl Chloride

4-Bromobenzenesulfonyl chloride is typically prepared via the chlorosulfonation of bromobenzene. This is an electrophilic aromatic substitution reaction where chlorosulfonic acid serves as the source of the electrophile, +SO2Cl.

Reaction:

Experimental Protocol: Synthesis of 4-Bromobenzenesulfonyl Chloride

This protocol is adapted from established and reliable procedures for the chlorosulfonation of aromatic compounds.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas outlet connected to a trap for hydrogen chloride gas, add chlorosulfonic acid (e.g., 2.5 equivalents).

-

Cooling: Cool the flask in an ice-water bath to maintain a temperature of 0-5 °C.

-

Addition of Bromobenzene: Slowly add bromobenzene (1 equivalent) dropwise to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any remaining acid, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like hexane or a mixture of hexane and ethyl acetate.

| Parameter | Value | Reference |

| Molecular Formula | C6H4BrClO2S | [2] |

| Molecular Weight | 255.52 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 73-75 °C | [3] |

Table 1: Properties of 4-Bromobenzenesulfonyl Chloride.

Synthesis of 3-Aminopyridine

3-Aminopyridine can be synthesized via several methods, with the Hofmann rearrangement of nicotinamide being a common and effective laboratory-scale preparation.[4][5]

Reaction (Hofmann Rearrangement):

Experimental Protocol: Synthesis of 3-Aminopyridine

This protocol is based on the procedure published in Organic Syntheses.[4]

-

Preparation of Hypobromite Solution: In a beaker equipped with a mechanical stirrer and cooled in an ice-salt bath, dissolve sodium hydroxide in water. Slowly add bromine while maintaining the temperature at 0 °C.

-

Reaction with Nicotinamide: Add nicotinamide to the cold hypobromite solution with vigorous stirring.

-

Heating: After the initial reaction, warm the solution to approximately 70-75 °C for about 45 minutes.

-

Work-up and Extraction: Cool the reaction mixture to room temperature, saturate with sodium chloride, and extract the product with a suitable organic solvent like diethyl ether.

-

Isolation and Purification: Dry the organic extract over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent by rotary evaporation. The crude product can be purified by recrystallization from a mixture of benzene and ligroin to yield white crystals.[4]

| Parameter | Value | Reference |

| Molecular Formula | C5H6N2 | [5] |

| Molecular Weight | 94.11 g/mol | [5] |

| Appearance | White to pale yellow crystalline solid | [4] |

| Melting Point | 63-64 °C | [4] |

Table 2: Properties of 3-Aminopyridine.

Synthesis of p-bromo-N-(3-pyridyl)benzenesulfonamide

The final step in the synthesis is the coupling of 4-bromobenzenesulfonyl chloride with 3-aminopyridine. This is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed.

Reaction:

Experimental Protocol: Synthesis of p-bromo-N-(3-pyridyl)benzenesulfonamide

This protocol is based on the well-established synthesis of the analogous N-pyridin-3-yl-benzenesulfonamide.[6]

-

Reaction Setup: In a round-bottom flask, dissolve 3-aminopyridine (1 equivalent) in a suitable solvent such as pyridine or dichloromethane. Pyridine can act as both the solvent and the base.

-

Addition of Sulfonyl Chloride: Cool the solution in an ice bath and slowly add a solution of 4-bromobenzenesulfonyl chloride (1 to 1.1 equivalents) in the same solvent.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into water or a dilute acid solution (e.g., 1M HCl) to precipitate the product and dissolve the excess pyridine.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure p-bromo-N-(3-pyridyl)benzenesulfonamide.

| Parameter | Value | Reference |

| Molecular Formula | C11H9BrN2O2S | [1] |

| Molecular Weight | 313.17 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 187-188 °C | [1] |

Table 3: Properties of p-bromo-N-(3-pyridyl)benzenesulfonamide.

Caption: Experimental workflow for the synthesis of p-bromo-N-(3-pyridyl)benzenesulfonamide.

Applications in Drug Discovery and Development

The true value of p-bromo-N-(3-pyridyl)benzenesulfonamide lies in its application as a versatile building block for the synthesis of more complex molecules with therapeutic potential.

Scaffold for Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major class of anticancer drugs.[7]

The p-bromo-N-(3-pyridyl)benzenesulfonamide scaffold is well-suited for the design of kinase inhibitors. The pyridyl-sulfonamide moiety can mimic the hydrogen bonding interactions of the adenine region of ATP in the enzyme's active site. The bromophenyl group can be readily modified using palladium-catalyzed cross-coupling reactions to introduce a variety of substituents that can target specific regions of the kinase, thereby improving potency and selectivity. For instance, N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines have been designed and synthesized as potent multiple receptor tyrosine kinase inhibitors.[8]

Antimicrobial Potential

The sulfonamide functional group has a long history in the development of antimicrobial agents. While the antimicrobial properties of p-bromo-N-(3-pyridyl)benzenesulfonamide itself are not extensively reported, its structural motifs are found in compounds with antimicrobial activity.[1] The synthesis of libraries of derivatives based on this scaffold is a viable strategy for the discovery of new antibacterial and antifungal agents. The analogous N-pyridin-3-yl-benzenesulfonamide has shown antimicrobial activity.[6]

Conclusion

p-bromo-N-(3-pyridyl)benzenesulfonamide is a strategically important molecule in medicinal chemistry. While its "discovery" is more of an embodiment of established synthetic principles rather than a singular breakthrough, its value is undeniable. The synthetic route, proceeding through the reliable formation of a sulfonamide bond from readily accessible precursors, is robust and scalable. This technical guide has provided a comprehensive overview of a logical and well-precedented synthetic pathway, complete with detailed experimental considerations. The true significance of this compound lies in its role as a versatile scaffold, particularly for the development of kinase inhibitors. The presence of a synthetically tractable bromine atom allows for extensive chemical exploration, making it a valuable tool for the generation of novel therapeutic candidates. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of p-bromo-N-(3-pyridyl)benzenesulfonamide is essential for leveraging its full potential in the creation of next-generation medicines.

References

- (No author given). (n.d.). An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide. Benchchem.

-